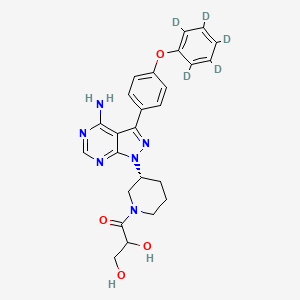
Dihydrodiol-Ibrutinib-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrodiol-Ibrutinib-d5 is a deuterium-labeled derivative of Dihydrodiol-Ibrutinib, which is an active metabolite of Ibrutinib. Ibrutinib is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK), used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma . The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrodiol-Ibrutinib-d5 involves the deuterium labeling of Dihydrodiol-Ibrutinib. The process typically starts with the synthesis of Ibrutinib, followed by its conversion to Dihydrodiol-Ibrutinib through metabolic pathways involving cytochrome P450 enzymes, mainly CYP3A4 and CYP2D6 . The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are used to quantify and verify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrodiol-Ibrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound may result in the formation of more oxidized metabolites, while reduction may yield more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dihydrodiol-Ibrutinib-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ibrutinib and its metabolites.
Drug Interaction Studies: Helps in understanding how Ibrutinib interacts with other drugs and its metabolic pathways.
Biological Research: Used in studies related to B-cell malignancies and the role of BTK in these diseases.
Industrial Applications: Employed in the development of new BTK inhibitors and other related compounds.
Mecanismo De Acción
Dihydrodiol-Ibrutinib-d5, like Ibrutinib, inhibits Bruton’s tyrosine kinase (BTK) by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site. This leads to sustained inhibition of BTK enzymatic activity, which is crucial for B-cell receptor signaling pathways. The inhibition of BTK results in reduced proliferation and survival of malignant B-cells .
Comparación Con Compuestos Similares
Similar Compounds
Orelabrutinib: Another BTK inhibitor with similar applications in B-cell malignancies.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer side effects compared to Ibrutinib.
Uniqueness
Dihydrodiol-Ibrutinib-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and quantification of the compound in biological systems . This labeling also helps in reducing metabolic degradation, thereby enhancing the stability of the compound .
Propiedades
Fórmula molecular |
C25H26N6O4 |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1/i1D,2D,3D,6D,7D |
Clave InChI |
NWKPMPRXJGMTKQ-ROSSWGEHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C(CO)O)[2H])[2H] |
SMILES canónico |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


methyl phosphate](/img/structure/B12386520.png)





![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
